molecular formula C11H15ClN2O B2748359 (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride CAS No. 1286208-94-3

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Cat. No.: B2748359
CAS No.: 1286208-94-3
M. Wt: 226.7
InChI Key: CRNWDRDZKQZGKW-HNCPQSOCSA-N
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Description

®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molar mass of 226.70 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of ®-3-aminopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone: The free base form without the hydrochloride salt.

    ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanol: A related compound with a hydroxyl group instead of a carbonyl group.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carbonyl group, which confer distinct reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWDRDZKQZGKW-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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